molecular formula C13H10N2 B3054861 Diphenylcarbodiimide CAS No. 622-16-2

Diphenylcarbodiimide

Cat. No.: B3054861
CAS No.: 622-16-2
M. Wt: 194.23 g/mol
InChI Key: CMESPBFFDMPSIY-UHFFFAOYSA-N
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Description

Diphenylcarbodiimide is an organic compound with the chemical formula (C₆H₅N=C=N-C₆H₅). It belongs to the class of carbodiimides, which are characterized by the presence of the functional group RN=C=NR. This compound is a versatile reagent used in various chemical reactions and industrial applications due to its unique reactivity and stability.

Comparison with Similar Compounds

Diphenylcarbodiimide can be compared with other carbodiimides such as dicyclohexylcarbodiimide and diisopropylcarbodiimide . While all these compounds share the RN=C=NR functional group, they differ in their reactivity, stability, and applications. For example:

This compound is unique in its ability to form stable products with a wide range of nucleophiles, making it a versatile reagent in both research and industrial applications.

Properties

InChI

InChI=1S/C13H10N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMESPBFFDMPSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060746
Record name Benzenamine, N,N'-methanetetraylbis-
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Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-16-2
Record name N,N′-Methanetetraylbis[benzenamine]
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Record name Diphenylcarbodiimide
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Record name Benzenamine, N,N'-methanetetraylbis-
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Record name Diphenylcarbodiimide
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Synthesis routes and methods I

Procedure details

A mixture of 3,619 g. of the copolymer prepared as described in Example 2 and a solution of 30.5 g. of phenyl isocyanate in 100 ml. of n-hexane was heated under reflux for 9.25 hours. At the end of this time the solid catalyst was removed by filtration and the filtrate was evaporated to dryness to yield diphenyl carbodiimide. An infrared spectrum of the product revealed only a trace of unreacted isocyanate. In contrast, a solution of phenyl isocyanate in n-hexane, heated under reflux for the same length of time but in the absence of catalyst, showed no significant amount of absorption corresponding to carbodiimide linkages in the infrared spectrum.
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Synthesis routes and methods II

Procedure details

1,3-Diphenylthiourea (22.8 g), triphenylphosphine (10.1 g) triethylamine (10.1 g) and carbon tetrachloride (21.6 g) were refluxed for 4 hours in methylene chloride (300 ml). The solvent was removed under vacuum. The residue was shaken with hexane (300 ml); the hexane solution was evaporated and the residue was distilled to afford the title compound as an oil bp 115°-120°/0.3 mm. Similarly, by using this procedure, but employing other 1,3-disubstituted thioureas instead of 1,3-diphenylthiourea, other carbodiimides can be made.
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21.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Diphenylcarbodiimide?

A1: The molecular formula of this compound is C13H10N2, and its molecular weight is 194.23 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques including IR, 1H NMR, and 13C NMR. [, , , ] For instance, the characteristic infrared absorption bands of tetrazoles, often synthesized using this compound, appear between 1640-1335 cm-1 and 1200-900 cm-1. []

Q3: What is the role of this compound in carboxylation reactions?

A3: this compound can act as a catalyst in carboxylation reactions, facilitating the incorporation of carbon dioxide into active methylene compounds. [, , ] This catalytic activity is thought to mimic the function of biotin in biological systems. [, ]

Q4: How does this compound participate in the synthesis of heterocycles?

A4: this compound is a versatile reagent for synthesizing various heterocyclic compounds. It readily undergoes cycloaddition reactions with a variety of substrates, including aminoazirines, to yield imidazolidines, acrylamidines, and imidazolines. [] Additionally, it can react with 1,2,4-thiadiazol-3-ones to form triphenylphosphonio-thiobenzimidazolates, releasing isocyanate as a byproduct. []

Q5: What role does this compound play in the synthesis of phosphate anthelmintics?

A6: this compound is employed in the synthesis of novel phosphate anthelmintics, specifically alkyl 2,2-dichlorovinyl methyl phosphates. [] These compounds exhibit significant activity against various parasitic worms, including Nippostrongylus brazilensis, Hymenolepis nana, and Syphacia obvelata. []

Q6: How does the stability of N-acylureas, formed during reactions with this compound, vary with the reacting carboxylic acid?

A7: The stability of N-acylureas formed from the reaction of this compound with carboxylic acids depends on the strength of the parent carboxylic acid. Stronger acids lead to faster formation and dissociation of N-acylureas. [] Furthermore, N-acylureas derived from aromatic carbodiimides are less thermally stable than those derived from aliphatic carbodiimides. []

Q7: How do temperature and pressure influence the reactivity of this compound?

A8: Temperature and pressure significantly impact this compound's reactivity. At high temperatures (above 60 °C), N-acylureas derived from this compound can dissociate into isocyanates and amides. [] Additionally, at elevated pressures (16 kbar) and temperatures (275 °C or higher), this compound can be formed from phenyl isocyanate, with carbon dioxide as a byproduct. []

Q8: Have computational methods been applied to study this compound and its reactions?

A9: While the provided research excerpts don't explicitly detail computational studies on this compound, Density Functional Theory (DFT) calculations have been employed to investigate the reactivity of related lutetacyclopentadiene complexes with this compound, elucidating the reaction mechanisms and product formations. []

Q9: How do structural modifications of this compound affect its reactivity with aminoazirines?

A10: Substituents on this compound directly influence its regioselective reactivity with aminoazirines. Alkyl(sulfonyl)carbodiimides can react via either of their carbon-nitrogen double bonds, leading to different product distributions. [] This highlights the importance of substituent effects on the reaction pathway and the resulting heterocycle formation.

Q10: Are there any alternatives to this compound in specific reactions?

A29: Depending on the specific reaction, alternatives to this compound do exist. For example, dicyclohexylcarbodiimide can be used in some cases, although its reactivity might differ. [] Similarly, in the synthesis of phosphate anthelmintics, alternative reagents like SOCl2 can be used to prepare vinyl pyrophosphates, key intermediates in the synthesis. []

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